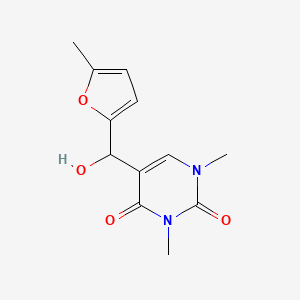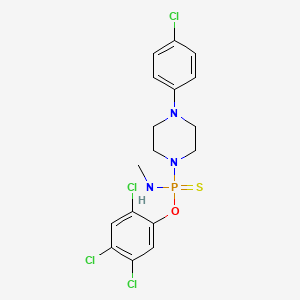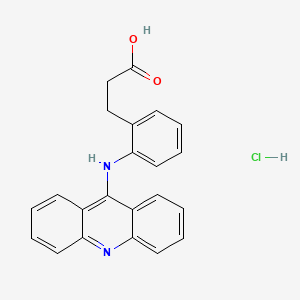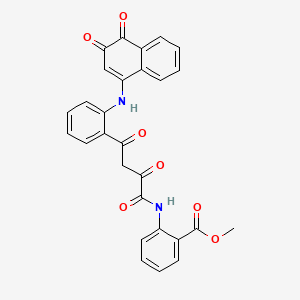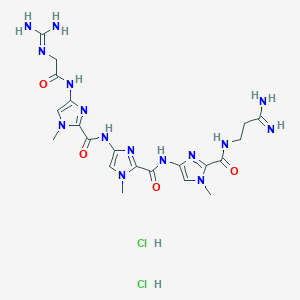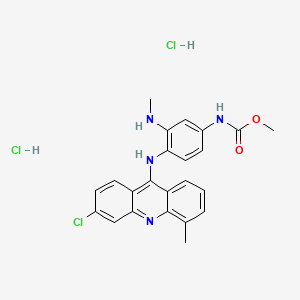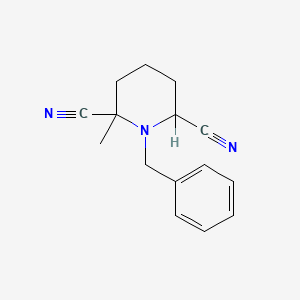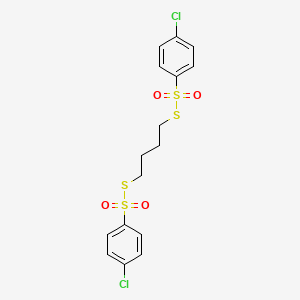
S-(4-(((4-Chlorophenyl)(dioxido)sulfanyl)thio)butyl) 4-chlorobenzenesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-(((4-Chlorophenyl)(dioxido)sulfanyl)thio)butyl) 4-chlorobenzenesulfonothioate is a complex organosulfur compound. It features a unique structure with two chlorophenyl groups and multiple sulfur atoms, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-(((4-Chlorophenyl)(dioxido)sulfanyl)thio)butyl) 4-chlorobenzenesulfonothioate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable thiol to form 4-chlorobenzenesulfonothioate.
Coupling Reaction: The intermediate is then reacted with 4-chlorophenyl disulfide under controlled conditions to introduce the chlorophenyl group.
Final Assembly: The final step involves the coupling of the resulting compound with a butyl chain, often using a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, S-(4-(((4-Chlorophenyl)(dioxido)sulfanyl)thio)butyl) 4-chlorobenzenesulfonothioate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for creating complex molecules.
Biology
In biological research, this compound can be used to study the effects of organosulfur compounds on biological systems. Its interactions with proteins and enzymes can provide insights into the role of sulfur-containing compounds in biological processes.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Organosulfur compounds are known for their antimicrobial and anticancer activities, and this compound could be a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of S-(4-(((4-Chlorophenyl)(dioxido)sulfanyl)thio)butyl) 4-chlorobenzenesulfonothioate involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- S-(4-Chlorophenyl) 4-chlorobenzenesulfonothioate
- 4-Chlorobenzenesulfonothioic acid S-(4-chlorophenyl) ester
- Benzenesulfonothioic acid, 4-chloro-, S-(4-chlorophenyl) ester
Uniqueness
S-(4-(((4-Chlorophenyl)(dioxido)sulfanyl)thio)butyl) 4-chlorobenzenesulfonothioate is unique due to its extended butyl chain and the presence of multiple sulfur atoms. This structure provides distinct reactivity and stability compared to other similar compounds, making it particularly useful in specialized applications.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
Propiedades
Número CAS |
64573-75-7 |
|---|---|
Fórmula molecular |
C16H16Cl2O4S4 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
1-chloro-4-[4-(4-chlorophenyl)sulfonylsulfanylbutylsulfanylsulfonyl]benzene |
InChI |
InChI=1S/C16H16Cl2O4S4/c17-13-3-7-15(8-4-13)25(19,20)23-11-1-2-12-24-26(21,22)16-9-5-14(18)6-10-16/h3-10H,1-2,11-12H2 |
Clave InChI |
QCNGWZHGHASCOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)SCCCCSS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


